molecular formula C16H10BrClN2O2 B12923689 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 918350-01-3

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12923689
CAS No.: 918350-01-3
M. Wt: 377.62 g/mol
InChI Key: RWIMNJDRQNSHOM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to an imidazole ring with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The imidazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-phenyl-1H-imidazole-4-carboxylic acid
  • 1-(4-Chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid
  • 1-(4-Bromophenyl)-2-(2-fluorophenyl)-1H-imidazole-4-carboxylic acid

Uniqueness

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of bromine and chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

918350-01-3

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.62 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2-chlorophenyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C16H10BrClN2O2/c17-10-5-7-11(8-6-10)20-9-14(16(21)22)19-15(20)12-3-1-2-4-13(12)18/h1-9H,(H,21,22)

InChI Key

RWIMNJDRQNSHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CN2C3=CC=C(C=C3)Br)C(=O)O)Cl

Origin of Product

United States

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